Fluzoparib, also known by its code name SHR-3162, is a novel poly(ADP-ribose) polymerase inhibitor developed for the treatment of cancers, particularly those associated with deficiencies in homologous recombination repair mechanisms, such as breast and ovarian cancers with BRCA mutations. This compound has been characterized for its potent inhibitory effects on the PARP1 enzyme, which plays a critical role in DNA damage repair. Fluzoparib has shown promising preclinical results and is currently undergoing clinical trials in China to evaluate its efficacy and safety.
Fluzoparib is classified as a poly(ADP-ribose) polymerase inhibitor, a class of drugs that targets enzymes involved in the repair of DNA damage. These inhibitors are particularly effective in tumors with defects in DNA repair pathways. The development of fluzoparib was motivated by the need for more effective treatments with improved pharmacokinetic properties compared to existing PARP inhibitors like olaparib, which has been limited by hematological toxicity and other side effects .
The synthesis of fluzoparib involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from modifications of the chemical structure of olaparib, aiming to enhance its drug-like properties.
The detailed synthetic pathways include the formation of intermediates through reactions such as amide bond formation and the use of protecting groups to manage reactive functional groups during synthesis .
Fluzoparib possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.
The structural analysis reveals that fluzoparib binds effectively within the active site of PARP1, similar to olaparib, suggesting that it may share a comparable mechanism of action .
Fluzoparib undergoes several chemical reactions during its synthesis and in its interactions within biological systems:
These reactions are critical for understanding both the synthesis and therapeutic potential of fluzoparib .
Fluzoparib exerts its pharmacological effects primarily through inhibition of the PARP1 enzyme:
Fluzoparib exhibits several notable physical and chemical properties:
Fluzoparib's primary application lies in oncology:
PARP enzymes are critical mediators of DNA damage response (DDR), with PARP1 accounting for ~80% of cellular PARylation activity. Upon detecting single-strand breaks (SSBs), PARP1 catalyzes poly(ADP-ribose) (PAR) chain formation using nicotinamide adenine dinucleotide (NAD+) as a substrate. This post-translational modification recruits repair proteins (e.g., XRCC1) to damage sites, facilitating base excision repair (BER) and SSB repair. PARP1’s modular structure includes DNA-binding, automodification, and catalytic domains, enabling its role as a molecular scaffold for DNA repair complexes. When PARP is inhibited, unrepaired SSBs progress to double-strand breaks (DSBs) during replication, which are typically resolved by homologous recombination (HR) in healthy cells [2] [8].
The therapeutic potential of PARP inhibitors (PARPi) hinges on the principle of synthetic lethality in tumors with HR deficiencies. In cells lacking functional BRCA1/2 proteins, HR-mediated DSB repair is compromised. PARPi exacerbate genomic instability by:
The PARPi class evolved from early NAD+-competitive analogs to clinically validated oncology drugs:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7